(1S,4R)-camphorquinone serves as a valuable precursor for the synthesis of various complex molecules, including:
(1S,4R)-camphorquinone exhibits potential antioxidant and anti-inflammatory properties, making it a subject of investigation in medicinal chemistry research:
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound characterized by a unique arrangement of carbon atoms and functional groups. This compound features a bicyclo[2.2.1]heptane framework with two carbonyl (ketone) groups located at the 2 and 3 positions. The stereochemistry of the compound is specified by the (1S,4R) notation, indicating the configuration of chiral centers at positions 1 and 4. The presence of three methyl groups at positions 1, 7, and 7 contributes to its distinctive structure and potential biological activity.
The chemical reactivity of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione primarily involves nucleophilic attacks on the electrophilic carbonyl carbons. These reactions can lead to various transformations, including:
Research indicates that compounds with bicyclic structures often exhibit significant biological activity. (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione may possess properties such as:
Several synthetic routes can be employed to produce (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione:
The unique structure and biological properties of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione make it valuable in several fields:
Interaction studies involving (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione often focus on its binding affinity to biological targets:
Several compounds share structural similarities with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Bicyclo[3.3.0]octan-2-one | Bicyclo[3.3.0]octan-2-one | Contains a different bicyclic framework with one less methyl group |
Camphor | Camphor | A well-known bicyclic ketone with distinct odor properties |
3-Methylcyclopentene | 3-Methylcyclopentene | A simpler cyclic compound lacking carbonyl functionality |
The uniqueness of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione lies in its specific stereochemistry and the presence of dual carbonyl groups within a bicyclic system that may enhance its biological interactions compared to these similar compounds.
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, commonly known as camphorquinone, exists as a yellow crystalline solid under ambient conditions [1] [2]. The compound exhibits a characteristic fine crystalline powder morphology with a distinctive yellow coloration that is responsible for its visible light absorption properties [1]. The crystalline structure demonstrates stability under standard atmospheric conditions, maintaining its physical integrity across a wide range of temperatures [1].
The compound possesses a distinctive camphor-like odor, which is attributed to its structural relationship to natural camphor derivatives [1]. Camphorquinone displays excellent thermal stability characteristics, with a melting point ranging from 197-203°C according to literature reports [5]. The material maintains its crystalline form at room temperature and demonstrates resistance to physical degradation under normal storage conditions [1] [2].
Physical Property | Value | Reference Conditions |
---|---|---|
Physical State | Yellow crystalline solid | Room temperature, 1 atm |
Melting Point | 197-203°C | Atmospheric pressure |
Appearance | Fine crystalline powder | Standard conditions |
Color | Yellow | Visible spectrum |
Odor | Camphor-like | Ambient temperature |
Camphorquinone possesses the molecular formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol [2] [3]. The compound exhibits a bicyclic structure characterized by a norbornane skeleton bearing two ketone functional groups at the 2,3-positions [1] [14]. The molecular geometry is defined by the rigid bicyclic framework that constrains the compound to a specific three-dimensional conformation [24].
The density of camphorquinone has been reported as 1.098 g/cm³, indicating a relatively compact molecular packing arrangement [5]. The boiling point is documented at 226.5°C at 760 mmHg, reflecting the compound's moderate volatility characteristics [5]. The flash point occurs at 83°C, which is consistent with the presence of organic carbonyl functionalities [5].
Crystallographic analysis reveals that camphorquinone adopts a stable crystal lattice structure that contributes to its physical and chemical stability [4]. The bicyclic nature of the molecule results in restricted rotational freedom, which influences both its spectroscopic properties and thermal behavior [4] [24].
Molecular Parameter | Value | Units |
---|---|---|
Molecular Formula | C₁₀H₁₄O₂ | - |
Molecular Weight | 166.22 | g/mol |
Density | 1.098 | g/cm³ |
Boiling Point | 226.5 | °C at 760 mmHg |
Flash Point | 83 | °C |
Camphorquinone exhibits characteristic absorption in both the ultraviolet and visible regions of the electromagnetic spectrum [1] [14]. The compound shows significant absorption in the ultraviolet region at approximately 254 nm, which corresponds to π→π* electronic transitions within the quinone chromophore [1] [14]. The most notable absorption feature occurs in the visible region at 467 nm, which is responsible for the compound's distinctive yellow coloration [1] [14].
The visible light absorption at 467 nm makes camphorquinone particularly valuable as a photoinitiator for visible light-induced polymerization processes [1] [14]. The molar extinction coefficient and spectroscopic behavior are influenced by the bicyclic structure, which provides rigidity to the chromophoric system [24]. The absorption characteristics remain consistent across different solvent systems, indicating the stability of the electronic transitions [1].
Carboxylated derivatives of camphorquinone demonstrate similar absorption patterns, with slight shifts in the absorption maxima due to the influence of the carboxyl substituent [14]. The UV-visible spectrum shows absorption maxima at 225 nm and 460 nm for carboxylated camphorquinone, indicating minimal perturbation of the core chromophore [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information for camphorquinone through both proton and carbon-13 spectra [8] [14]. In proton nuclear magnetic resonance spectroscopy, camphorquinone exhibits characteristic chemical shifts that reflect the bicyclic structure and the influence of the carbonyl groups [14] [15].
The proton spectrum of carboxylated camphorquinone in dimethyl sulfoxide-d₆ shows distinct signals including methyl resonances at 1.15 ppm (3H, gem-dimethyl) and 1.18 ppm (3H, gem-dimethyl) [14]. The bridgehead proton appears as a doublet at 2.79 ppm with a coupling constant of 5.12 Hz [14]. Methylene protons exhibit complex multipicity patterns between 1.60-2.55 ppm, reflecting the rigid bicyclic framework [14].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons at characteristic downfield positions [14]. For carboxylated camphorquinone, the carbonyl carbons appear at 197.24 ppm and 201.05 ppm, consistent with α-dicarbonyl functionality [14]. Aliphatic carbons are observed in the typical range for saturated bicyclic systems, with methyl carbons appearing between 17-22 ppm [14].
Nuclear Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
---|---|---|---|
C7a methyl | 1.15 | singlet | 21.99 |
C7b methyl | 1.18 | singlet | 17.88 |
C4 (bridgehead) | 2.79 | doublet | 57.44 |
C2 (carbonyl) | - | - | 197.24 |
C3 (carbonyl) | - | - | 201.05 |
Infrared spectroscopy provides definitive identification of camphorquinone through characteristic vibrational frequencies [14] [24]. The most prominent features in the infrared spectrum are the carbonyl stretching vibrations, which appear as strong absorptions in the region between 1760-1780 cm⁻¹ [14]. These frequencies are characteristic of α-dicarbonyl compounds and reflect the electronic environment of the ketone functionalities [14].
The gem-dimethyl groups contribute distinctive bending vibrations at 1385 cm⁻¹ and 1370 cm⁻¹, which are characteristic of branched alkyl substituents [14]. Carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2960 cm⁻¹, consistent with the saturated bicyclic framework [24].
For carboxylated derivatives, additional carbonyl absorption appears at 1697 cm⁻¹, corresponding to the carboxylic acid functionality [14]. The infrared spectrum provides a reliable fingerprint for compound identification and purity assessment [14]. The rigid bicyclic structure results in well-resolved vibrational bands with minimal overlap [24].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Carbonyl (ketone) | 1780, 1760 | Strong | C=O stretch |
Carboxyl (COOH) | 1697 | Strong | C=O stretch |
Gem-dimethyl | 1385, 1370 | Medium | CH₃ bend |
Aliphatic C-H | ~2960 | Medium | C-H stretch |
Mass spectrometric analysis of camphorquinone reveals characteristic fragmentation patterns that provide structural confirmation [14]. Under electron impact ionization conditions at 70 eV, the molecular ion peak appears at m/z 166, corresponding to the molecular weight of the compound [2] [3]. The molecular ion typically shows moderate intensity due to the stability of the bicyclic structure [14].
For carboxylated camphorquinone derivatives, the molecular ion appears at m/z 196, reflecting the additional carboxyl functionality [14]. Characteristic fragment ions include m/z 168 (40% relative intensity), m/z 140 (40% relative intensity), and m/z 122 (25% relative intensity) [14]. The base peak commonly appears at m/z 96 (52% relative intensity), indicating a stable fragment resulting from loss of the substituted bridge [14].
The fragmentation pattern reflects the inherent stability of the bicyclic framework and the tendency for cleavage at specific positions within the molecule [14]. Lower mass fragments at m/z 79, 68, 53, and 44 represent further decomposition products typical of bicyclic terpene-related structures [14].
m/z Value | Relative Intensity (%) | Fragment Assignment |
---|---|---|
196 | 6 | Molecular ion [M]⁺ |
168 | 40 | [M-CO]⁺ |
140 | 40 | [M-2CO]⁺ |
122 | 25 | Bridge cleavage |
96 | 52 | Base peak |
79 | 30 | Cyclic fragment |
Camphorquinone demonstrates limited solubility in water but exhibits good solubility in organic solvents including ethanol, ethyl ether, and benzene [1] [2] [3]. The water solubility is reported as slightly soluble with a value of approximately 1.7 g/L, which restricts its application in purely aqueous systems [3]. The low aqueous solubility is attributed to the hydrophobic nature of the bicyclic hydrocarbon framework [1].
The compound shows excellent solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, which enables its use in various chemical applications [1]. In ethanol and ethyl ether, camphorquinone readily dissolves, forming clear yellow solutions that maintain their stability over extended periods [2] [3]. The solubility profile is consistent with compounds containing both polar carbonyl groups and nonpolar hydrocarbon regions [1].
Chemical stability analysis reveals that camphorquinone maintains its structural integrity under normal storage conditions [1] [4]. The compound demonstrates resistance to thermal decomposition below 100°C, making it suitable for applications requiring moderate heating [4]. Thermal stability studies indicate that camphorquinone belongs to a class of quinones that remain stable over typical analytical temperature ranges [4].
The stability can be influenced by environmental factors such as light exposure and temperature variations [1]. Under controlled storage conditions, camphorquinone maintains its chemical composition and physical properties without significant degradation [1]. The bicyclic structure contributes to the overall stability by restricting molecular flexibility and reducing susceptibility to thermal decomposition [4].
Solvent System | Solubility | Stability Characteristics |
---|---|---|
Water | 1.7 g/L (limited) | Stable in aqueous media |
Ethanol | High | Excellent stability |
Ethyl ether | High | Long-term stability |
Benzene | High | Chemically inert |
DMSO | High | Thermally stable |
DMF | High | Light-sensitive storage recommended |
The selenium dioxide oxidation of camphor represents the most established and widely utilized synthetic route for the preparation of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, commonly known as camphorquinone [1] [2] [3]. This methodology, originally developed by Rupe and subsequently refined by numerous researchers, has become the standard approach for converting readily available camphor into the corresponding alpha-dicarbonyl compound.
The selenium dioxide oxidation proceeds through a complex mechanism involving the formation of selenite ester intermediates. The reaction typically employs acetic anhydride as both solvent and water scavenger, preventing unwanted hydrolysis reactions that could compromise product yield [1] [4]. The process requires careful control of reaction conditions, including temperature, selenium dioxide stoichiometry, and addition schedule to achieve optimal conversion rates.
Parameter | Condition/Value | Reference |
---|---|---|
Starting Material | 20.0 g (0.13 mol) (+)-camphor | [1] |
Selenium Dioxide Amount | 32.0 g total (0.28 mol) - 4 equiv | [1] |
Solvent | 14.0 mL acetic anhydride | [1] |
Temperature | Reflux (~140°C) | [1] |
Total Reaction Time | 16 hours total | [1] |
SeO2 Addition Schedule | 4 portions: 8g at 0h, 8g at 1h, 8g at 3.5h, 8g at 7h | [1] |
Product Yield | 20.89 g crude product (96%) | [1] |
Product Purity | Suitable for next step without purification | [1] |
The reaction mechanism involves initial coordination of selenium dioxide to the camphor substrate, followed by the formation of a cyclic selenite ester intermediate. Subsequent elimination and rearrangement steps lead to the formation of the desired alpha-dicarbonyl product while generating elemental selenium as a byproduct [4] [5]. The selective oxidation occurs at the bridgehead positions of the bicyclic framework, preserving the stereochemical integrity of the original camphor structure.
Recent advances in selenium dioxide oxidation methodology have focused on improving reaction efficiency and reducing environmental impact. The use of excess selenium dioxide (typically 4 equivalents) ensures complete conversion of the starting material, while the staged addition protocol prevents rapid consumption of the oxidant and maintains optimal reaction kinetics throughout the process [1]. The addition of toluene during workup facilitates the removal of residual acetic acid and improves product isolation [1].
The alpha-pinene conversion pathway represents an alternative synthetic approach that utilizes readily available monoterpene feedstocks for the preparation of camphorquinone derivatives [8] [9]. This methodology capitalizes on the abundant availability of alpha-pinene from natural sources and offers potential advantages in terms of sustainability and cost-effectiveness.
Recent developments in biotechnological approaches have demonstrated the feasibility of enzymatic conversion of alpha-pinene to various oxygenated derivatives [10] [11]. The process involves the expression of pinene synthase and related enzymes in engineered microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae. These biological systems can convert simple starting materials such as glucose through the mevalonate pathway to produce alpha-pinene, which can then be further functionalized to generate camphorquinone-related structures.
Conversion Method | Starting Material | Products | Yield/Efficiency | Reference |
---|---|---|---|---|
Enzymatic (Pinene Synthase) | Acetyl-CoA | α-Pinene | Variable (mg/L scale) | [10] [11] |
Acid-Catalyzed Hydration | α-Pinene | Terpineol derivatives | Up to 94.8% conversion | [8] |
Oxidative Degradation | α-Pinene | Various oxidized products | Complex mixture | [12] [13] |
Ozonolysis | α-Pinene | Highly oxygenated molecules | Multiple pathways | [13] |
Cytochrome P450 | α-Pinene | Hydroxylated terpenes | 5.4-fold improvement with fusion | [14] [15] |
The enzymatic pathway offers several advantages, including mild reaction conditions, high selectivity, and environmentally benign processing. However, current production levels remain at the milligram per liter scale, limiting industrial applicability [11] [16]. Ongoing research focuses on improving enzyme expression levels, optimizing fermentation conditions, and developing efficient downstream processing methods to enhance overall productivity.
Chemical conversion of alpha-pinene typically involves acid-catalyzed hydration reactions that can achieve conversion rates up to 94.8% [8]. The process utilizes alpha-hydroxy acids as catalysts, with mandelic acid demonstrating superior performance in terms of both conversion efficiency and product selectivity. The reaction proceeds through carbocation intermediates, with careful control of reaction conditions being essential to minimize unwanted side reactions and achieve high yields of the desired terpineol derivatives.
Oxidative transformation of alpha-pinene using various oxidizing agents produces complex mixtures of oxygenated products [12] [17]. Ozonolysis reactions have revealed unexpected branching points in the oxidation pathway, leading to the formation of highly oxygenated organic molecules through novel mechanistic pathways [13]. These findings provide important insights into atmospheric chemistry and may offer new synthetic opportunities for the preparation of complex oxygenated terpenoids.
Stereoselective synthesis methodologies for (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione focus on controlling the absolute configuration of the product through the use of chiral auxiliaries, catalysts, or starting materials [18] [19] [20]. These approaches are particularly important for applications requiring specific enantiomers of the target compound.
The CAMDOL methodology demonstrates several key advantages: excellent scalability up to 50-gram batches, column-free purification procedures, and broad substrate scope [18] [19]. The 2,3-diphenyl CAMDOL variant has proven particularly effective, providing access to P-stereogenic compounds with enantioselectivities exceeding 90% in many cases. The methodology enables divergent synthesis of both P(III) and P(V) chiral compounds through well-established transformation protocols.
Transition metal-catalyzed approaches offer alternative strategies for stereoselective synthesis [21] [22]. Recent developments in organoselenium catalysis have demonstrated the potential for selenium-based catalysts to promote stereoselective transformations under mild conditions [23]. These methodologies often proceed through well-defined catalytic cycles involving selenium(II) and selenium(IV) intermediates, providing excellent control over reaction stereochemistry.
The use of selenium-ligated palladium complexes has shown particular promise for cross-coupling reactions, while pincer selenium catalysts demonstrate effectiveness in allylation reactions [23]. These approaches offer advantages in terms of mild reaction conditions, broad substrate scope, and excellent stereochemical control.
Asymmetric oxidation approaches focus on the enantioselective introduction of oxygen functionality into prochiral substrates [22] [21]. Recent developments in organocatalytic oxidation have demonstrated the feasibility of achieving high enantioselectivities in alpha-hydroxylation reactions of carbonyl compounds. These methodologies typically employ chiral organocatalysts in combination with suitable oxidizing agents to achieve stereoselective oxygen transfer.
The development of efficient asymmetric oxidation protocols remains an active area of research, with particular emphasis on developing environmentally benign oxidizing systems and improving catalyst turnover numbers [22].
Industrial scale production of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione requires careful consideration of safety, environmental impact, cost-effectiveness, and regulatory compliance [24] [25]. Current market projections indicate strong growth in demand for pharmaceutical-grade synthetic camphor, with the global market expected to reach USD 652.4 million by 2034 [24].
Industrial production must address several key challenges including the safe handling of toxic selenium dioxide, efficient waste management, and compliance with environmental regulations [26] [27]. Modern manufacturing facilities employ continuous flow reactors and automated handling systems to minimize operator exposure to hazardous materials while maintaining high production efficiency .
Scale Type | Production Method | Capacity | Key Considerations | Market Value | Reference |
---|---|---|---|---|---|
Laboratory Scale | Selenium dioxide oxidation | Grams to kg | Safety protocols for SeO2 | Research applications | [1] |
Pilot Scale | Continuous flow reactors | Multi-kg batches | Process optimization | Process development | |
Commercial Scale | Large-scale synthesis from turpentine | Industrial quantities | Cost-effectiveness, sustainability | USD 432.8M (2023) | [24] [25] |
Pharmaceutical Grade | High-purity synthesis | Pharmaceutical standards | GMP compliance, purity >98% | CAGR 3.8% (2024-2034) | [24] [25] |
Industrial process optimization focuses on maximizing yield while minimizing waste generation and environmental impact [14] [16]. The implementation of continuous flow technology offers several advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and better process control [29]. Advanced process control systems enable real-time monitoring and adjustment of reaction parameters to maintain optimal performance.
Modern industrial production increasingly emphasizes sustainability and environmental responsibility [16] [30]. Alternative synthetic routes that avoid the use of toxic selenium compounds are actively being developed, including biotechnological approaches using engineered microorganisms [16] [15]. These methods offer the potential for more environmentally benign production processes, although current productivity levels require further improvement for commercial viability.
The development of selenium recovery and recycling technologies has become increasingly important for industrial operations [31] [26]. Advanced separation and purification techniques enable the recovery of selenium from process waste streams, reducing both environmental impact and raw material costs.
Pharmaceutical-grade production requires strict adherence to Good Manufacturing Practice (GMP) guidelines and regulatory standards [24] [25]. Quality control systems must ensure product purity exceeding 98% while maintaining consistent stereochemical purity and minimizing impurity levels. Advanced analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are employed for comprehensive product characterization and quality assurance.